molecular formula C25H34N2O3 B10817471 N-(1-(2,5-Dimethoxy-4-methylphenethyl)piperidin-4-yl)-N-phenylpropionamide

N-(1-(2,5-Dimethoxy-4-methylphenethyl)piperidin-4-yl)-N-phenylpropionamide

Cat. No.: B10817471
M. Wt: 410.5 g/mol
InChI Key: WOAKBYSJZBMEGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2C-D) Fentanyl (hydrochloride) involves multiple steps, starting with the preparation of the phenethylamine precursor. The key steps include:

Industrial Production Methods

Industrial production of N-(2C-D) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2C-D) Fentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2C-D) Fentanyl (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

N-(2C-D) Fentanyl (hydrochloride) exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, leading to analgesia and sedation. The compound also activates the reward pathways, which can lead to euphoria and dependence .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[1-[2-(2,5-dimethoxy-4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C25H34N2O3/c1-5-25(28)27(21-9-7-6-8-10-21)22-12-15-26(16-13-22)14-11-20-18-23(29-3)19(2)17-24(20)30-4/h6-10,17-18,22H,5,11-16H2,1-4H3

InChI Key

WOAKBYSJZBMEGV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3

Origin of Product

United States

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